molecular formula C4H8N2O3 B1658639 l-Malamide CAS No. 617-47-0

l-Malamide

Cat. No.: B1658639
CAS No.: 617-47-0
M. Wt: 132.12
InChI Key: GYNXTHOOAGYMOK-REOHCLBHSA-N
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Description

l-Malamide: is a chemical compound with the formula H₂C₂(CO)₂NH. This unsaturated imide is an important building block in organic synthesis. The name is a contraction of maleic acid and imide, the -C(O)NHC(O)- functional group. Maleimides also describe a class of derivatives of the parent maleimide where the NH group is replaced with alkyl or aryl groups such as a methyl or phenyl, respectively .

Preparation Methods

Synthetic Routes and Reaction Conditions: Maleimides are typically prepared from maleic anhydride by treatment with amines followed by dehydration . One common method involves the cyclodehydration of maleamic acids using amine salts in a suitable reaction medium . This method is advantageous as it utilizes materials with reduced toxicity, thus minimizing environmental impact.

Industrial Production Methods: In industrial settings, maleimides are produced using similar synthetic routes but on a larger scale. The use of amine salts in the cyclodehydration process is particularly favored due to its efficiency and the ability to recycle the salts .

Mechanism of Action

The mechanism of action of maleimides involves their ability to rapidly and covalently conjugate thiol groups of cysteine residues in proteins or peptides . This reaction is highly selective and efficient, making maleimides valuable tools in bioconjugation and drug delivery applications.

Properties

IUPAC Name

(2S)-2-hydroxybutanediamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8N2O3/c5-3(8)1-2(7)4(6)9/h2,7H,1H2,(H2,5,8)(H2,6,9)/t2-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYNXTHOOAGYMOK-REOHCLBHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(=O)N)O)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H](C(=O)N)O)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001304144
Record name Butanediamide, 2-hydroxy-, (S)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001304144
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

617-47-0
Record name Butanediamide, 2-hydroxy-, (S)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=617-47-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Butanediamide, 2-hydroxy-, (S)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001304144
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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